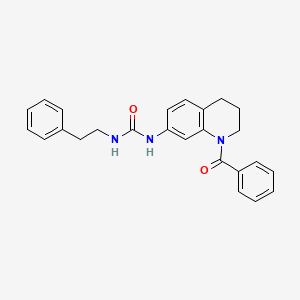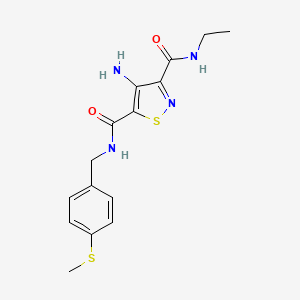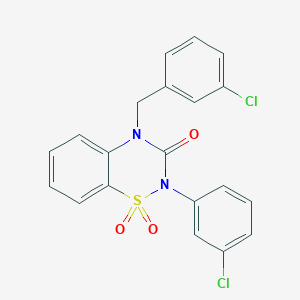
1-(3-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The carboxylic acid group can be introduced through a carboxylation reaction. This step often involves the use of carbon dioxide (CO₂) in the presence of a base such as potassium carbonate (K₂CO₃).
- Reaction conditions: The reaction is typically performed under high pressure and moderate temperature to ensure efficient carboxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cycloaddition step and high-pressure reactors for carboxylation, ensuring high yield and purity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:
-
Formation of the Triazole Ring:
- The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 3-methylphenyl azide, and the alkyne component is a pyridine-substituted alkyne.
- Reaction conditions: This reaction is usually carried out in the presence of a copper(I) catalyst (CuSO₄ and sodium ascorbate) in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.
化学反応の分析
Types of Reactions: 1-(3-Methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the carboxylic acid group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce nitro groups onto the phenyl or pyridine rings.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: HNO₃ and H₂SO₄ for nitration; halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).
Major Products:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with alcohol or alkane groups.
- Substituted derivatives with nitro, halogen, or other substituents on the aromatic rings.
科学的研究の応用
1-(3-Methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity and mechanism of action.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials, such as organic semiconductors and coordination polymers.
作用機序
The mechanism of action of 1-(3-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application. For instance, in medicinal chemistry, it may inhibit specific enzymes involved in disease pathways.
Pathways Involved: The compound can modulate signaling pathways by binding to active sites or allosteric sites of proteins, thereby altering their activity and downstream effects.
類似化合物との比較
1-(4-Methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a different position of the methyl group on the phenyl ring.
1-(3-Methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a different position of the pyridine ring.
Uniqueness: 1-(3-Methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the specific positioning of the methyl group and the pyridine ring, which can influence its chemical reactivity and biological activity. This positional specificity can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
1-(3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-10-4-2-6-12(8-10)19-14(11-5-3-7-16-9-11)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUGHTBHBDJWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-cyclopentyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2931528.png)
![4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2931530.png)
![N-(3-CHLORO-4-METHOXYPHENYL)-N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE](/img/structure/B2931531.png)


![[4-(Trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine;hydrochloride](/img/structure/B2931536.png)
![Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride](/img/structure/B2931537.png)


